molecular formula C12H13NO B1438570 1-Isopropyl-1H-indole-6-carbaldehyde CAS No. 921602-58-6

1-Isopropyl-1H-indole-6-carbaldehyde

Cat. No. B1438570
M. Wt: 187.24 g/mol
InChI Key: IWPZWGBTRCEVGT-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

To a solution of (1-isopropyl-1H-indol-6-yl)methanol (0.18 g, 0.97 mmol) in CCl4(5 mL) was added manganese dioxide (0.13 g, 1.45 mmol). After stirring at 60° C. for 1 h, then 77° C. for 2 h, filtered reaction mixture through celite and concentrated. Partitioned crude compound between saturated sodium bicarbonate and EtOAc, washed with H2O and brine, dried with Na2SO4, and concentrated. The crude compound was chromatographed to give the desired product.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH2:13][OH:14])[CH:11]=2)[CH:6]=[CH:5]1)([CH3:3])[CH3:2]>C(Cl)(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH:13]=[O:14])[CH:11]=2)[CH:6]=[CH:5]1)([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
C(C)(C)N1C=CC2=CC=C(C=C12)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.13 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
77° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
reaction mixture through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Partitioned crude compound between saturated sodium bicarbonate and EtOAc
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude compound was chromatographed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)N1C=CC2=CC=C(C=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.